molecular formula C8H4N2O4S B1673416 5-(3-Nitrophenyl)-1,3,4-oxathiazol-2-one CAS No. 23589-77-7

5-(3-Nitrophenyl)-1,3,4-oxathiazol-2-one

Cat. No.: B1673416
CAS No.: 23589-77-7
M. Wt: 224.20 g/mol
InChI Key: QBAZATRGWRVUFN-UHFFFAOYSA-N
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Description

HT1042 is a synthetic organic compound known for its role as an inhibitor of the β5i component of the 20S proteasome complex. This compound is primarily used in the treatment of inflammatory diseases, autoimmune disorders, and hematologic malignancies .

Chemical Reactions Analysis

HT1042 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

HT1042 has a wide range of scientific research applications, including:

Mechanism of Action

HT1042 exerts its effects by inhibiting the β5i component of the 20S proteasome complex. This complex is constitutively expressed in dendritic cells and lymphocytes and is induced in other cells by certain cytokines to modulate antigen presentation. By inhibiting this component, HT1042 can reduce inflammation and modulate immune responses .

Comparison with Similar Compounds

HT1042 is unique in its selective inhibition of the β5i component of the 20S proteasome complex. Similar compounds include:

    Bortezomib: A broad-spectrum proteasome inhibitor used in clinical settings.

    Carfilzomib: Another proteasome inhibitor with a different mechanism of action.

    Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.

HT1042 stands out due to its selectivity and potential for fewer side effects compared to these broader-spectrum inhibitors .

Properties

CAS No.

23589-77-7

Molecular Formula

C8H4N2O4S

Molecular Weight

224.20 g/mol

IUPAC Name

5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one

InChI

InChI=1S/C8H4N2O4S/c11-8-14-7(9-15-8)5-2-1-3-6(4-5)10(12)13/h1-4H

InChI Key

QBAZATRGWRVUFN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSC(=O)O2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSC(=O)O2

Appearance

Solid powder

23589-77-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HT1042;  HT 1042;  HT-1042.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Nitrophenyl)-1,3,4-oxathiazol-2-one
Reactant of Route 2
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5-(3-Nitrophenyl)-1,3,4-oxathiazol-2-one

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